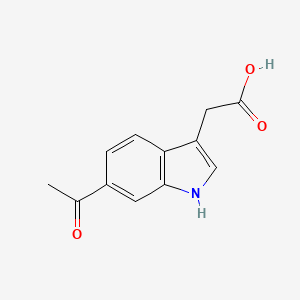![molecular formula C6H3BrN2O2 B11888556 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1206180-92-8](/img/structure/B11888556.png)
7-Bromofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused furan and pyrimidine ring system with a bromine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with ethyl glyoxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation and Reduction Products: Different oxidation states of the compound can be achieved, leading to a variety of functionalized derivatives.
Scientific Research Applications
7-Bromofuro[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: Potential use in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromine atom and the fused ring system play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- 7-Bromopyrido[3,2-d]pyrimidin-4-amine
- 7-Bromopyrido[3,2-d]pyrimidin-4-ol
- 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol
Comparison: 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the furan ring, which imparts different electronic properties compared to its pyrido analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
1206180-92-8 |
|---|---|
Molecular Formula |
C6H3BrN2O2 |
Molecular Weight |
215.00 g/mol |
IUPAC Name |
7-bromo-3H-furo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3BrN2O2/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10) |
InChI Key |
FUMYBFDLTMMYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(O1)C(=O)NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


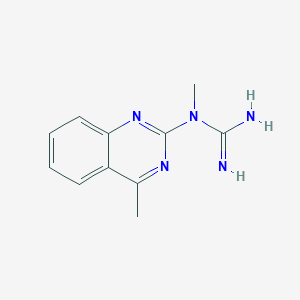
![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)

![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
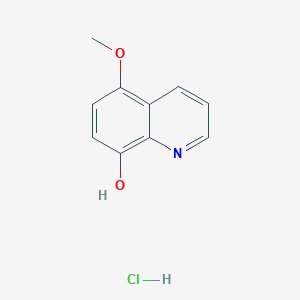
![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)
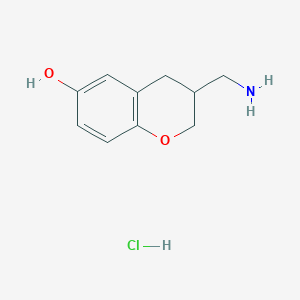
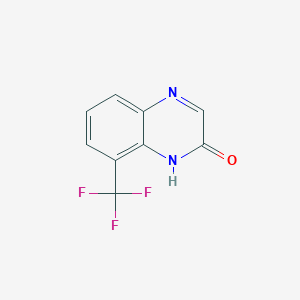
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
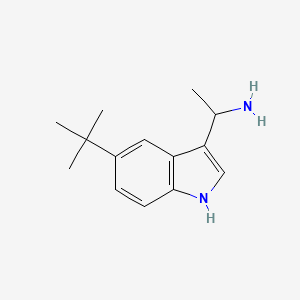
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)

